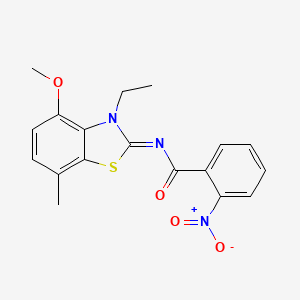

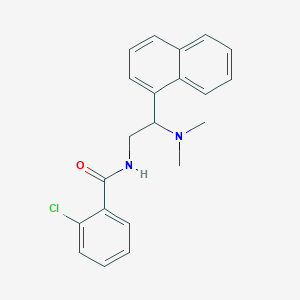

![molecular formula C15H14F2N2OS B2386020 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea CAS No. 326016-05-1](/img/structure/B2386020.png)

1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiourea derivatives, which have been extensively studied for their biological and pharmacological properties.

Scientific Research Applications

Structural and Electronic Characterization

Thiourea derivatives, such as 1-Benzyl-3-furoyl-1-phenylthiourea, have been synthesized and characterized, revealing insights into their structural, vibrational, and electronic properties. These compounds exhibit unique conformational features and non-linear optical (NLO) behavior, which are of interest for materials science and photonics applications. The molecular stability and intermolecular interactions of these compounds have also been explored, contributing to the understanding of their chemical behavior and potential applications in electronic devices (Lestard et al., 2015).

Catalysis and Synthetic Applications

Thiourea derivatives have been employed as bifunctional catalysts, showing high efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. These reactions are crucial for the synthesis of compounds with chiral centers, offering new routes to pharmaceuticals and biologically active molecules (Okino et al., 2005).

Material Science and Solar Cells

In the field of material science, thiourea derivatives have been used to enhance the performance of dye-sensitized solar cells (DSSCs). By incorporating synthesized thiourea derivatives as additives in gel polymer electrolytes, researchers have achieved significant improvements in solar to electric conversion efficiency, highlighting the potential of these compounds in renewable energy technologies (Karthika et al., 2019).

Corrosion Inhibition

The application of thiourea derivatives extends to the field of corrosion inhibition. Specifically, 1-Benzyl-3-phenyl-2-thiourea has been studied as an effective steel corrosion inhibitor in acidic solutions. Through a combination of experimental methods and quantum calculations, researchers have demonstrated the high inhibition efficiency of these compounds, offering promising solutions for protecting metals against corrosion (Dinh et al., 2021).

properties

IUPAC Name |

1-benzyl-3-[4-(difluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2OS/c16-14(17)20-13-8-6-12(7-9-13)19-15(21)18-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKSHCDGZCMMNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)